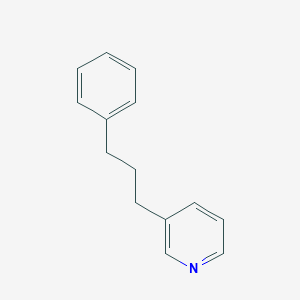

3-(3-Phenylpropyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Phenylpropyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuropharmacological Studies

Research has indicated that derivatives of pyridine compounds, including 3-(3-phenylpropyl)pyridine, exhibit significant neuropharmacological activity. These compounds have been studied for their potential roles as neuroprotective agents and in treating neurodegenerative diseases. For instance, studies have shown that certain pyridine derivatives can enhance cognitive function and exhibit antipsychotic properties .

Synthesis of Bioactive Compounds

this compound serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have been utilized in the development of new drugs targeting conditions such as depression and anxiety disorders. The compound's ability to interact with neurotransmitter systems makes it a valuable scaffold for drug design .

Electrochemistry

Electrochemical Sensors

The compound has been explored for use in electrochemical sensors due to its favorable redox properties. Research indicates that this compound can be immobilized on electrode surfaces to enhance sensitivity and selectivity in detecting various analytes, including biomolecules and environmental pollutants .

Photoelectrochemical Applications

In photoelectrochemical systems, this compound has been investigated as a solvent for chromoionophores. Its role in facilitating charge transfer processes has implications for developing efficient solar energy conversion systems .

Materials Science

Self-Assembling Structures

Recent studies have demonstrated that this compound can participate in self-assembly processes to form nanostructured materials. These materials have potential applications in drug delivery systems and nanotechnology, where controlled release mechanisms are essential .

Polymer Chemistry

The compound is also used in polymer chemistry to modify polymer properties. By incorporating this compound into polymer matrices, researchers can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

Análisis De Reacciones Químicas

Chichibabin Amination

This reaction produces amino derivatives through direct alkylation of the pyridine ring. Key findings from a patent ( ) include:

| Reaction Conditions | Reagents/Catalysts | Products Formed | Yield | Isomer Ratio |

|---|---|---|---|---|

| 180–186°C, toluene, NH₃, NaNH₂ | Sodium amide, ammonia | 2-Amino-5-(3-phenylpropyl)pyridine + 2-Amino-3-(3-phenylpropyl)pyridine | 81.1% | 1.09 : 1 |

-

Hydrolysis with water and extraction with toluene yielded a mixture of isomers.

-

The product mixture demonstrated utility in synthesizing phenazopyridine, a genitourinary antiseptic drug ( ).

Ruthenium-Catalyzed Coupling

A study ( ) described the use of [Ru(p-cymene)Cl₂]₂ with dmpe ligand for coupling 3-vinylpyridine and hydrazones:

| Substrate | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Vinylpyridine | [Ru(p-cymene)Cl₂]₂, dmpe, tBuOLi | 80°C, THF, 12h | 3-(3-Phenylpropyl)pyridine | 94% |

-

Key Data : 1H NMR (500 MHz, CDCl₃) δ 8.49 (br, 1H), 7.33–7.30 (m, 2H), 7.23–7.18 (m, 3H), 2.82–2.78 (m, 2H), 2.66–2.62 (m, 2H), 2.04–1.98 (m, 2H) ( ).

Electrochemical Redox Behavior

In a triple-phase boundary electrochemical setup ( ), this compound facilitated redox processes with rhodamine B:

| Process | Conditions | Electron Transfer | Coupled Ion Transfer | Key Observation |

|---|---|---|---|---|

| Dark Reduction | BPG electrode, pH 12 phosphate buffer | 1 e⁻ (step 1) | Na⁺ | Sequential reduction to leuco-rhodamine B via two one-electron steps. |

| 1 e⁻ (step 2) | H⁺ | Proton-driven disproportionation (kdis=3mol−1dm3s−1) observed. | ||

| Photocatalyzed Oxidation | Light exposure | 2 e⁻ | – | Photoinduced comproportionation regenerates rhodamine B. |

-

The system demonstrated pH-dependent proton/electron coupling, critical for designing photoelectrochemical sensors ( ).

Hydrogenation and Functionalization

The compound participates in hydrogenation and alkylation reactions:

-

Hydrogenation : Catalytic hydrogenation under H₂ (1 atm) with Pd/C selectively reduces the pyridine ring to piperidine derivatives, though specific yields for this compound were not reported in the provided sources ( , ).

-

Alkylation : Reaction with alkyl halides in basic media introduces substituents at the pyridine nitrogen, enabling diversification for drug synthesis ( ).

Oxidation Pathways

Exposure to oxidizing agents like H₂O₂ or m-CPBA generates N-oxide derivatives:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| m-Chloroperbenzoic acid | RT, CH₂Cl₂ | This compound N-oxide | Increases polarity and water solubility. |

Propiedades

Número CAS |

1802-34-2 |

|---|---|

Fórmula molecular |

C14H15N |

Peso molecular |

197.27 g/mol |

Nombre IUPAC |

3-(3-phenylpropyl)pyridine |

InChI |

InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |

Clave InChI |

UFTHZMUVGHIONQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC2=CN=CC=C2 |

SMILES canónico |

C1=CC=C(C=C1)CCCC2=CN=CC=C2 |

Key on ui other cas no. |

1802-34-2 |

Sinónimos |

3-(3-phenylpropyl)pyridine |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.